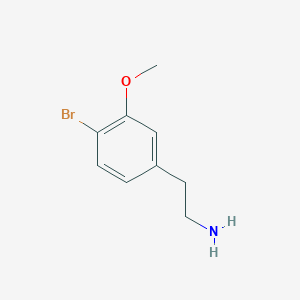

2-(3-Methoxy-4-bromophenyl)ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-3-methoxyphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4-5,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNLHFRSNELASBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10603142 | |

| Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113081-51-9 | |

| Record name | 2-(4-Bromo-3-methoxyphenyl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10603142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-(3-Methoxy-4-bromophenyl)ethylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine derivative with potential applications in medicinal chemistry and drug development. As a Senior Application Scientist, this document is structured to deliver not only procedural steps but also the underlying scientific principles and field-proven insights to ensure successful and reproducible outcomes.

Introduction

Substituted phenethylamines are a broad class of compounds with significant pharmacological interest, acting on various targets within the central nervous system.[1] The specific substitution pattern on the phenyl ring of 2-(3-Methoxy-4-bromophenyl)ethylamine imparts a unique combination of electronic and steric properties that make it a valuable building block in the synthesis of novel bioactive molecules. This guide will detail a reliable synthetic route and the analytical techniques required to confirm the identity and purity of the final compound.

Chemical Synthesis: A Two-Step Approach

The most logical and well-established synthetic route to 2-(3-Methoxy-4-bromophenyl)ethylamine involves a two-step process starting from the commercially available 3-methoxy-4-bromobenzaldehyde. This strategy leverages the Henry reaction (also known as a nitroaldol reaction) to form the carbon-carbon bond of the ethylamine side chain, followed by a robust reduction of the intermediate nitrostyrene.

Step 1: Henry Reaction - Synthesis of 1-Bromo-2-methoxy-4-(2-nitrovinyl)benzene

The Henry reaction is a classic C-C bond-forming reaction between a nitroalkane and a carbonyl compound, catalyzed by a base.[2] In this step, 3-methoxy-4-bromobenzaldehyde is condensed with nitromethane to yield the corresponding β-nitrostyrene.

Causality Behind Experimental Choices:

-

Base Catalyst: A mild organic base like n-butylamine is chosen to deprotonate nitromethane, forming the nucleophilic nitronate anion. Stronger inorganic bases could lead to side reactions with the aldehyde.

-

Solvent: A polar solvent like methanol is used to dissolve the reactants and facilitate the ionic reaction mechanism.

-

Reaction Control: The reaction is typically performed at ambient temperature to control the rate and minimize the formation of byproducts. The formation of a solid product drives the reaction to completion.

Experimental Protocol: Henry Reaction

-

In a suitable flask, dissolve 3-methoxy-4-bromobenzaldehyde (1.0 eq) in methanol.

-

To this solution, add nitromethane (1.2 eq).

-

Slowly add n-butylamine (0.1 eq) to the mixture while stirring. The solution will typically change color, indicating the start of the reaction.

-

Allow the reaction to proceed at room temperature for 2-4 hours, or until a solid precipitate forms.

-

Collect the solid product by vacuum filtration and wash with cold methanol to remove unreacted starting materials.

-

The resulting solid, 1-bromo-2-methoxy-4-(2-nitrovinyl)benzene, can be used in the next step, often without further purification.

Step 2: Reduction of the Nitrostyrene to 2-(3-Methoxy-4-bromophenyl)ethylamine

The reduction of the nitroalkene intermediate is a critical step to afford the target primary amine. Several reducing agents can accomplish this transformation, with Lithium Aluminum Hydride (LiAlH₄) being a powerful and effective choice.[3][4]

Causality Behind Experimental Choices:

-

Reducing Agent: LiAlH₄ is a potent reducing agent capable of reducing both the nitro group and the carbon-carbon double bond of the nitrostyrene in a single step.[4]

-

Anhydrous Conditions: LiAlH₄ reacts violently with water, so the reaction must be carried out under strictly anhydrous conditions using dry solvents (e.g., diethyl ether or THF) and an inert atmosphere (e.g., nitrogen or argon).

-

Work-up Procedure: A careful work-up procedure is essential to quench the excess LiAlH₄ and to hydrolyze the aluminum complexes to liberate the free amine. This is typically achieved by the sequential addition of water and a sodium hydroxide solution.

Experimental Protocol: LiAlH₄ Reduction

-

In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, suspend Lithium Aluminum Hydride (3.0 eq) in anhydrous diethyl ether.

-

Dissolve the 1-bromo-2-methoxy-4-(2-nitrovinyl)benzene (1.0 eq) in anhydrous diethyl ether and add it dropwise to the stirred LiAlH₄ suspension at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the slow, sequential addition of water (same volume as the mass of LiAlH₄ used), followed by 15% aqueous sodium hydroxide solution (same volume as the mass of LiAlH₄ used), and finally water again (three times the volume as the mass of LiAlH₄ used).

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the precipitate and wash it thoroughly with diethyl ether.

-

Combine the filtrate and the washes, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude 2-(3-Methoxy-4-bromophenyl)ethylamine.

Purification: Acid-Base Extraction

The crude product can be purified by acid-base extraction, which takes advantage of the basicity of the amine functional group.[5][6]

Experimental Protocol: Purification

-

Dissolve the crude product in a suitable organic solvent like diethyl ether.

-

Extract the organic solution with 1M hydrochloric acid. The amine will be protonated and move into the aqueous layer as the hydrochloride salt.

-

Separate the aqueous layer and wash it with diethyl ether to remove any neutral impurities.

-

Basify the aqueous layer with a concentrated sodium hydroxide solution until the pH is >12. The free amine will precipitate or form an oil.

-

Extract the free amine back into diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the purified 2-(3-Methoxy-4-bromophenyl)ethylamine as a white powder.[7]

Visualizing the Synthesis

Caption: Synthetic workflow for 2-(3-Methoxy-4-bromophenyl)ethylamine.

Characterization of 2-(3-Methoxy-4-bromophenyl)ethylamine

Thorough characterization is essential to confirm the structure and purity of the synthesized compound. The following spectroscopic techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 | d | 1H | Ar-H |

| ~6.8 | d | 1H | Ar-H |

| ~6.7 | dd | 1H | Ar-H |

| 3.85 | s | 3H | -OCH₃ |

| ~2.9 | t | 2H | -CH₂-NH₂ |

| ~2.7 | t | 2H | Ar-CH₂- |

| ~1.5 | br s | 2H | -NH₂ |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~156 | Ar-C-OCH₃ |

| ~139 | Ar-C |

| ~132 | Ar-CH |

| ~128 | Ar-CH |

| ~112 | Ar-CH |

| ~111 | Ar-C-Br |

| 56.0 | -OCH₃ |

| ~43 | -CH₂-NH₂ |

| ~39 | Ar-CH₂- |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Predicted IR Absorptions:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium, Broad | N-H stretch (primary amine) |

| 2850-3000 | Medium | C-H stretch (aliphatic) |

| ~1600, ~1500 | Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (aryl ether) |

| ~1050 | Strong | C-N stretch |

| ~600-800 | Strong | C-Br stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z ~231 and ~233 (due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio).

-

Major Fragment: m/z ~202 and ~204 (loss of the ethylamine side chain, [M-CH₂NH₂]⁺).

Data Summary

| Property | Value |

| Molecular Formula | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol |

| Appearance | White powder[7] |

| CAS Number | 113081-51-9[7] |

Conclusion

This technical guide outlines a reliable and well-precedented method for the synthesis of 2-(3-Methoxy-4-bromophenyl)ethylamine. By following the detailed protocols and understanding the rationale behind the experimental choices, researchers can confidently prepare this valuable compound. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product, ensuring its suitability for further applications in drug discovery and development.

References

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI. Available at: [Link]

-

p-Bromophenethylamine | C8H10BrN | CID 533915. PubChem. Available at: [Link]

-

3-Methoxyphenethylamine | C9H13NO | CID 74866. PubChem. Available at: [Link]

- CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. Google Patents.

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. Available at: [Link]

-

Reduction of Phenolic Nitrostyrenes by Lithium Aluminum Hydride. Scribd. Available at: [Link]

-

Acid-Base Extraction Tutorial. YouTube. Available at: [Link]

-

Acid Base Extraction Demonstrated by Mark Niemczyk, PhD. YouTube. Available at: [Link]

-

Henry reaction between 4-nitrobenzaldehyde and nitromethane. ResearchGate. Available at: [Link]

-

One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride. ChemRxiv. Available at: [Link]

-

3-Methoxyphenethylamine. NIST WebBook. Available at: [Link]

-

4-Bromophenethylamine | C8H10BrN. ATB. Available at: [Link]

-

Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. YouTube. Available at: [Link]

-

Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scirp.org. Available at: [Link]

-

Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. Available at: [Link]

-

Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). NIH. Available at: [Link]

-

Acid-Base Extractions. YouTube. Available at: [Link]

-

(a) Synthesis of dialdehyde: (I) 4-bromobenzaldehyde,... ResearchGate. Available at: [Link]

-

Substituted phenethylamine. Wikipedia. Available at: [Link]

Sources

- 1. vbn.aau.dk [vbn.aau.dk]

- 2. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol [scirp.org]

- 3. scribd.com [scribd.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. youtube.com [youtube.com]

- 6. youtube.com [youtube.com]

- 7. 2-(3-METHOXY-4-BROMOPHENYL)ETHYLAMINE, CasNo.113081-51-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Methoxy-4-bromophenyl)ethylamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine derivative of interest in medicinal chemistry and drug development. Due to its structural motifs, this compound presents a unique profile for potential pharmacological activity. This document consolidates available experimental data, provides well-founded estimations for key parameters, and outlines detailed analytical methodologies for its characterization. The guide is structured to offer both a quick reference and an in-depth understanding for researchers engaged in its synthesis, analysis, and application.

Introduction: The Scientific Context

Substituted phenethylamines are a cornerstone of modern pharmacology, with members of this class exhibiting a wide range of biological activities. The specific substitution pattern on the phenyl ring, as seen in 2-(3-Methoxy-4-bromophenyl)ethylamine, is critical in defining its interaction with biological targets, as well as its absorption, distribution, metabolism, and excretion (ADME) profile. The presence of a methoxy group and a bromine atom at the 3 and 4 positions, respectively, imparts a distinct electronic and steric character compared to other isomers. This guide aims to elucidate the fundamental physicochemical characteristics that underpin the behavior of this molecule in both chemical and biological systems.

Chemical Identity and Structure

The foundational step in understanding any compound is to establish its precise chemical identity.

Nomenclature and Identification

-

Systematic Name: 2-(3-Methoxy-4-bromophenyl)ethylamine

-

CAS Number: 113081-51-9[1]

-

Molecular Formula: C₉H₁₂BrNO

-

Molecular Weight: 230.10 g/mol

The hydrochloride salt of this compound is also a common form for handling and formulation, with the following identifiers:

-

Systematic Name (HCl salt): 2-(3-Methoxy-4-bromophenyl)ethanaminium chloride

-

CAS Number (HCl salt): 1159826-47-7

-

Molecular Formula (HCl salt): C₉H₁₃BrClNO

-

Molecular Weight (HCl salt): 266.57 g/mol [2]

Structural Representation

The chemical structure of 2-(3-Methoxy-4-bromophenyl)ethylamine is depicted below. The spatial arrangement of the methoxy and bromine substituents is a key determinant of its properties.

Caption: Chemical structure of 2-(3-Methoxy-4-bromophenyl)ethylamine.

Physicochemical Properties: A Quantitative Overview

A summary of the key physicochemical properties is presented in the table below. It is important to distinguish between experimentally determined values and those that are estimated based on computational models or data from analogous structures.

| Property | Value (Free Base) | Value (HCl Salt) | Source/Method |

| Appearance | White powder | Not specified | Experimental[1] |

| Molecular Weight | 230.10 g/mol | 266.57 g/mol | Calculated |

| Melting Point | Not experimentally determined | > 200 °C | Estimated[2] |

| Boiling Point | Not experimentally determined | Not applicable | - |

| pKa (amine) | Not experimentally determined | ~9.7 | Estimated based on similar compounds[2] |

| LogP (Octanol-Water) | Not experimentally determined | 2.3 - 2.8 | Estimated[2] |

| Solubility | Slightly soluble in water (predicted) | More soluble in water (predicted) | Inferred from structure and data on related compounds[3] |

| Density | Not experimentally determined | ~1.4 g/mL | Estimated[2] |

Analytical Methodologies and Characterization

Robust analytical methods are essential for confirming the identity, purity, and stability of 2-(3-Methoxy-4-bromophenyl)ethylamine. The following section details standard protocols for its characterization.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of the compound. A typical reversed-phase HPLC method is outlined below.

Workflow for HPLC Purity Analysis

Caption: A typical workflow for purity analysis by reversed-phase HPLC.

Protocol:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

Rationale: TFA is used as an ion-pairing agent to improve peak shape for the amine.

-

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 254 nm.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B

-

-

-

Data Analysis:

-

The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

-

Spectroscopic Characterization

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons, the methoxy group protons, and the ethylamine chain protons. The aromatic region will be complex due to the substitution pattern.

-

¹³C NMR: The spectrum will show distinct signals for each of the nine carbon atoms in the molecule, with their chemical shifts being influenced by the attached functional groups.

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Protocol for Electrospray Ionization Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a 50:50 mixture of acetonitrile and water with 0.1% formic acid.

-

Rationale: Formic acid aids in the protonation of the amine for positive ion mode detection.

-

-

Instrumentation: Infuse the sample solution into an ESI-MS instrument.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Expected Results: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 230.0 for the free base. The isotopic pattern will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

IR spectroscopy can confirm the presence of key functional groups.

Expected IR Absorptions:

-

N-H stretch: Around 3300-3400 cm⁻¹ (primary amine).

-

C-H stretch (aromatic and aliphatic): Around 2850-3100 cm⁻¹.

-

C=C stretch (aromatic): Around 1450-1600 cm⁻¹.

-

C-O stretch (methoxy): Around 1030-1250 cm⁻¹.

-

C-Br stretch: In the fingerprint region, typically below 800 cm⁻¹.

Synthesis Pathway Overview

A plausible synthetic route to 2-(3-Methoxy-4-bromophenyl)ethylamine can be envisioned starting from a commercially available substituted benzaldehyde or a related precursor. A generalized synthetic workflow is presented below.

Caption: A generalized synthetic pathway for the preparation of 2-(3-Methoxy-4-bromophenyl)ethylamine.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of 2-(3-Methoxy-4-bromophenyl)ethylamine. While a complete experimental dataset is not yet publicly available, the provided experimental data, estimations, and detailed analytical protocols offer a solid foundation for researchers. The unique substitution pattern of this molecule warrants further investigation into its pharmacological potential, and the methodologies outlined herein provide a robust framework for such studies.

References

-

PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-(3-methoxy-4-bromophenyl)ethylamine cas no.113081-51-9. Retrieved from [Link]

Sources

- 1. 2-(3-METHOXY-4-BROMOPHENYL)ETHYLAMINE, CasNo.113081-51-9 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 2. 2-(4-Bromo-3-methoxyphenyl)ethanamine hydrochloride (1159826-47-7) for sale [vulcanchem.com]

- 3. 2-(4-Bromophenyl)ethylamine, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-depth Technical Guide to 2-(3-Methoxy-4-bromophenyl)ethylamine (CAS Number: 113081-51-9)

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine of interest in medicinal chemistry and drug discovery. Drawing upon available data for the compound and its structural analogs, this document details its physicochemical properties, potential synthetic routes, spectroscopic characteristics, and safety considerations. The information presented herein is intended to support researchers in understanding the chemical nature and potential applications of this molecule.

Introduction: The Significance of Substituted Phenethylamines

The phenethylamine scaffold is a cornerstone in neuroscience and pharmacology. This structural motif is present in a wide array of endogenous neurotransmitters and neuromodulators, including dopamine, norepinephrine, and epinephrine, which are crucial for regulating mood, attention, and various physiological processes.[1] Consequently, synthetic derivatives of phenethylamine have been extensively explored for their therapeutic potential, leading to the development of drugs targeting a vast range of conditions from neurological disorders to cardiovascular diseases.

The biological activity of phenethylamine derivatives is exquisitely sensitive to the nature and position of substituents on the aromatic ring. Halogenation and the introduction of alkoxy groups, such as in 2-(3-Methoxy-4-bromophenyl)ethylamine, can profoundly influence a molecule's potency, selectivity for specific receptors, and metabolic stability. The bromine atom can enhance binding affinity through halogen bonding and increase lipophilicity, while the methoxy group can modulate electronic properties and metabolic pathways. This makes 2-(3-Methoxy-4-bromophenyl)ethylamine a compound of significant interest for the development of novel therapeutic agents.

Physicochemical and Structural Characteristics

While experimental data for 2-(3-Methoxy-4-bromophenyl)ethylamine is not extensively published, its properties can be estimated based on its chemical structure and data from closely related analogs.

| Property | Value (Estimated) | Source/Note |

| CAS Number | 113081-51-9 | [2] |

| Molecular Formula | C₉H₁₂BrNO | Calculated |

| Molecular Weight | 230.10 g/mol | Calculated |

| Appearance | White powder | [2] |

| Melting Point | Not available. Likely a solid at room temperature. | Based on the appearance as a powder. |

| Boiling Point | Not available. | Data for the related compound 2-(3-Bromophenyl)ethylamine is 132 °C at 12 mmHg.[3] |

| Solubility | Expected to be sparingly soluble in water, soluble in organic solvents like methanol, ethanol, and dichloromethane. | General solubility for similar aromatic amines. |

| pKa (amine) | ~9.5 - 10.5 | Estimated based on typical primary alkylamines. |

Synthesis and Purification

Proposed Synthetic Pathway: Reductive Amination

This common and robust method involves two main steps: the synthesis of the substituted phenylacetonitrile and its subsequent reduction to the target ethylamine.

Sources

An In-Depth Technical Guide to the Spectral Data Analysis of 2-(3-Methoxy-4-bromophenyl)ethylamine using NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure and purity. This guide offers a comprehensive analysis of the NMR spectral data for the key chemical intermediate, 2-(3-Methoxy-4-bromophenyl)ethylamine. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical principles with practical, field-proven insights to facilitate the accurate interpretation of ¹H and ¹³C NMR spectra. We will delve into the causal relationships between molecular structure and spectral features, present detailed experimental protocols for data acquisition, and discuss the identification of potential process-related impurities. This guide is designed to be a self-validating resource, grounded in authoritative references and established spectroscopic principles, to empower researchers in their analytical endeavors.

Introduction: The Structural Significance of 2-(3-Methoxy-4-bromophenyl)ethylamine

2-(3-Methoxy-4-bromophenyl)ethylamine is a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold is a common feature in a variety of biologically active molecules. Accurate characterization of this compound is paramount for ensuring the quality, purity, and identity of downstream products. NMR spectroscopy stands as the primary tool for this purpose, offering a detailed roadmap of the molecule's atomic connectivity and chemical environment.

This guide will provide a deep dive into the ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the observed chemical shifts and coupling patterns. By understanding the influence of the methoxy, bromo, and ethylamine substituents on the phenyl ring, researchers can confidently assign each resonance and identify the compound with a high degree of certainty.

Predicted NMR Spectral Data

In the absence of a publicly available, experimentally verified spectrum for 2-(3-Methoxy-4-bromophenyl)ethylamine, we have generated a predicted spectrum using a combination of established NMR prediction algorithms and expert analysis of substituent effects. These predictions serve as a robust baseline for experimental verification.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is characterized by distinct signals for the aromatic protons, the ethylamine side chain, and the methoxy group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.05 | d | ~2.0 |

| H-5 | 7.30 | d | ~8.2 |

| H-6 | 6.80 | dd | ~8.2, 2.0 |

| -CH₂- (Ar-CH₂) | 2.85 | t | ~7.0 |

| -CH₂- (CH₂-NH₂) | 3.00 | t | ~7.0 |

| -OCH₃ | 3.85 | s | - |

| -NH₂ | 1.5 (variable) | br s | - |

Note: The chemical shift of the -NH₂ protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are sensitive to the electronegativity of the substituents and the overall electronic distribution within the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 | 132.5 |

| C-2 | 111.0 |

| C-3 | 155.0 |

| C-4 | 112.0 |

| C-5 | 133.0 |

| C-6 | 128.5 |

| -CH₂- (Ar-CH₂) | 38.0 |

| -CH₂- (CH₂-NH₂) | 42.0 |

| -OCH₃ | 56.0 |

Detailed Spectral Analysis and Rationale

¹H NMR Spectrum: A Proton-by-Proton Walkthrough

The aromatic region of the ¹H NMR spectrum is predicted to show a characteristic three-proton system.

-

H-5: This proton is ortho to the bromine atom and is expected to be the most downfield of the aromatic protons due to the deshielding effect of the halogen. It will appear as a doublet with a typical ortho coupling constant of approximately 8.2 Hz to H-6.

-

H-2: This proton is ortho to the methoxy group and meta to the bromine. It is expected to appear as a doublet with a small meta coupling constant of around 2.0 Hz to H-6. The electron-donating nature of the methoxy group will shield this proton relative to H-5.

-

H-6: This proton is ortho to both the ethylamine side chain and H-5, and meta to H-2. It will therefore be split into a doublet of doublets by coupling to both H-5 (ortho coupling, ~8.2 Hz) and H-2 (meta coupling, ~2.0 Hz).

The ethylamine side chain will present as two triplets, assuming free rotation.

-

Ar-CH₂-: The benzylic protons will be a triplet due to coupling with the adjacent methylene group.

-

-CH₂-NH₂: These protons will also appear as a triplet, coupled to the benzylic protons.

The methoxy group will be a sharp singlet at approximately 3.85 ppm.

¹³C NMR Spectrum: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR.

-

Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon bearing the methoxy group (C-3) will be the most downfield in the aromatic region due to the deshielding effect of the oxygen atom. The carbon attached to the bromine (C-4) will also be significantly shifted. The remaining aromatic carbon signals can be assigned based on substituent effect calculations and comparison with related compounds.

-

Aliphatic Carbons: The two methylene carbons of the ethylamine side chain will appear in the aliphatic region of the spectrum. The benzylic carbon (Ar-CH₂) will be slightly downfield compared to the terminal methylene carbon (-CH₂-NH₂) due to its proximity to the aromatic ring.

-

Methoxy Carbon: The carbon of the methoxy group will appear as a distinct signal around 56.0 ppm.

Experimental Protocols for High-Fidelity NMR Data Acquisition

To obtain high-quality, reproducible NMR data, adherence to a standardized experimental protocol is crucial.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for phenylethylamines.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Instrument Parameters

The following are general guidelines for a 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): -2 to 12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).

-

Number of Scans: 1024 to 4096 scans, or more for dilute samples.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 0 to 220 ppm.

-

Advanced 2D NMR Techniques for Unambiguous Assignment

For complex molecules or to definitively confirm assignments, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in the COSY spectrum will connect the signals of coupled protons, for example, between H-5 and H-6, and between the two methylene groups of the ethylamine side chain.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals. It is instrumental in assigning the carbon resonances based on the already assigned proton spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments.

Synthesis and Potential Impurities

A common synthetic route to 2-(3-Methoxy-4-bromophenyl)ethylamine involves the reduction of 3-methoxy-4-bromophenylacetonitrile.

Potential impurities that may be observed in the NMR spectrum include:

-

Unreacted Starting Material: Residual 3-methoxy-4-bromophenylacetonitrile would show a characteristic singlet for the benzylic protons around 3.7 ppm and a nitrile carbon signal in the ¹³C NMR spectrum around 118 ppm.

-

Over-reduction Products: Depending on the reducing agent and reaction conditions, other functional groups could potentially be reduced.

-

Solvent Residues: Signals from residual solvents used in the synthesis or purification process are common.

Conclusion: A Framework for Confident Spectral Interpretation

This technical guide provides a comprehensive framework for the analysis of the NMR spectral data of 2-(3-Methoxy-4-bromophenyl)ethylamine. By combining predicted spectral data with a thorough understanding of the underlying spectroscopic principles, researchers can confidently interpret their experimental results. The detailed protocols for data acquisition and the discussion of potential impurities further enhance the practical utility of this guide. As with any analytical endeavor, the key to accurate structural elucidation lies in a meticulous and systematic approach, integrating all available data to build a coherent and self-consistent picture of the molecule under investigation.

References

-

NMRDB.org: An online resource for NMR prediction and spectral analysis. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Field, L. D., Li, H., & Magill, A. M. (2013). 100 and More Basic NMR Experiments: A Practical Course. John Wiley & Sons.

-

Reich, H. J. Structure Determination using NMR Spectroscopy. University of Wisconsin. [Link]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(3-Methoxy-4-bromophenyl)ethylamine

Introduction

2-(3-Methoxy-4-bromophenyl)ethylamine is a substituted phenethylamine derivative of significant interest to researchers in medicinal chemistry and drug development. Understanding its molecular structure and fragmentation behavior under mass spectrometric analysis is crucial for its unequivocal identification, characterization, and quantification in various matrices. This technical guide provides a comprehensive analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of this compound, drawing upon established principles of mass spectrometry and data from structurally related molecules.

Molecular Structure and Key Functional Groups

The structure of 2-(3-Methoxy-4-bromophenyl)ethylamine incorporates several key functional groups that dictate its fragmentation pathways in a mass spectrometer. These include a primary ethylamine side chain, a benzene ring, a methoxy substituent, and a bromine atom. Each of these moieties contributes to the characteristic fragmentation pattern observed in the mass spectrum.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pathway

Electron ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and informative fragmentation. The following sections detail the predicted fragmentation cascade for 2-(3-Methoxy-4-bromophenyl)ethylamine.

Molecular Ion (M•+ radical cation)

Upon electron impact, the molecule will lose an electron to form the molecular ion (M•+). Due to the presence of a bromine atom, which has two major isotopes, 79Br and 81Br, in nearly equal abundance, the molecular ion will appear as a pair of peaks of similar intensity, M•+ and (M+2)•+. This isotopic signature is a key diagnostic feature for bromine-containing compounds.

The molecular weight of 2-(3-Methoxy-4-bromophenyl)ethylamine is calculated as follows:

-

C: 9 x 12.011 = 108.099

-

H: 12 x 1.008 = 12.096

-

Br: 1 x 79.904 = 79.904

-

N: 1 x 14.007 = 14.007

-

O: 1 x 15.999 = 15.999

-

Total Molecular Weight ≈ 230.105 g/mol

Therefore, the molecular ion peaks are expected at m/z 230 (containing 79Br) and m/z 232 (containing 81Br).

Primary Fragmentation Pathways

The primary fragmentation of the molecular ion is anticipated to occur via two main pathways characteristic of phenethylamine derivatives: α-cleavage and β-cleavage of the ethylamine side chain.

-

α-Cleavage (C-C bond fission): This involves the cleavage of the bond between the α and β carbons of the ethylamine side chain. This is a dominant fragmentation pathway for phenethylamines, leading to the formation of a stable iminium ion. For 2-(3-Methoxy-4-bromophenyl)ethylamine, this cleavage results in the formation of the CH₂=NH₂⁺ ion at m/z 30 . The other fragment would be the 3-methoxy-4-bromobenzyl radical.

-

β-Cleavage (Benzylic C-C bond fission): This involves the cleavage of the bond between the aromatic ring and the ethylamine side chain. This results in the formation of a stable tropylium-like ion. The resulting fragment would be the 3-methoxy-4-bromotropylium ion . This fragment is expected to be a major ion in the spectrum, appearing as a pair of peaks at m/z 200 (with 79Br) and m/z 202 (with 81Br). This fragment is often the base peak in the spectra of phenethylamines.

The following diagram illustrates the initial ionization and the primary α and β cleavage pathways:

Caption: Initial ionization and primary fragmentation of 2-(3-Methoxy-4-bromophenyl)ethylamine.

Secondary Fragmentation

The primary fragment ions can undergo further fragmentation, leading to a series of smaller, characteristic ions.

-

Fragmentation of the 3-Methoxy-4-bromotropylium Ion (m/z 200/202):

-

Loss of a methyl radical (•CH₃): The methoxy group can lose a methyl radical, resulting in a fragment at m/z 185/187 .

-

Loss of carbon monoxide (CO): Following the loss of the methyl radical, the resulting ion can lose a molecule of carbon monoxide, leading to a fragment at m/z 157/159 .

-

Loss of the bromine atom (•Br): The tropylium ion can lose a bromine radical, leading to a fragment at m/z 121 .

-

The following diagram illustrates the secondary fragmentation of the β-cleavage product:

Caption: Secondary fragmentation of the 3-methoxy-4-bromotropylium ion.

Summary of Predicted Key Fragments

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z (79Br/81Br) | Proposed Ion Structure | Fragmentation Pathway |

| 230/232 | [C₉H₁₂BrNO]•+ | Molecular Ion |

| 200/202 | [C₈H₇BrO]⁺ | β-Cleavage |

| 185/187 | [C₇H₄BrO]⁺ | Loss of •CH₃ from m/z 200/202 |

| 157/159 | [C₆H₄Br]⁺ | Loss of CO from m/z 185/187 |

| 121 | [C₈H₉O]⁺ | Loss of •Br from m/z 200/202 |

| 30 | [CH₄N]⁺ | α-Cleavage |

Experimental Protocol for GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is the analytical technique of choice for the analysis of phenethylamine derivatives.[1] A typical experimental protocol would involve the following steps:

Sample Preparation

-

Dissolution: Dissolve a small amount of the sample (e.g., 1 mg) in a suitable solvent such as methanol or ethyl acetate (1 mL).

-

(Optional) Derivatization: Primary amines like 2-(3-Methoxy-4-bromophenyl)ethylamine can sometimes exhibit poor chromatographic peak shape. Derivatization with an agent like trifluoroacetic anhydride (TFAA) or N-methyl-bis(trifluoroacetamide) (MBTFA) can improve volatility and chromatographic performance.[2][3]

-

To a dried aliquot of the sample, add 50 µL of ethyl acetate and 50 µL of TFAA.

-

Heat the mixture at 70°C for 20 minutes.

-

Evaporate the solvent and derivatizing agent under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of ethyl acetate for GC-MS analysis.

-

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 250°C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Scan Range: m/z 40 - 550.

The following diagram outlines the general workflow for GC-MS analysis:

Caption: General workflow for the GC-MS analysis of 2-(3-Methoxy-4-bromophenyl)ethylamine.

Conclusion

The mass spectrometry fragmentation pattern of 2-(3-Methoxy-4-bromophenyl)ethylamine is predicted to be characterized by a prominent molecular ion peak with a distinct bromine isotopic pattern (M•+ and M+2•+), a base peak resulting from β-cleavage (m/z 200/202), and a significant fragment from α-cleavage (m/z 30). Further fragmentation of the benzylic cation provides additional structural information. The experimental protocol outlined provides a robust method for the analysis of this compound by GC-MS. This guide serves as a valuable resource for researchers and scientists involved in the identification and characterization of this and related phenethylamine derivatives.

References

-

Tsai, Y-L., et al. (2015). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Molecules, 20(9), 16970-16987. Available at: [Link]

-

PubChem. (n.d.). p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). Ethylamine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

De La Torre, R., et al. (2001). Non-linear pharmacokinetics of MDMA ('ecstasy') in humans. British Journal of Clinical Pharmacology, 51(1), 5-11. Available at: [Link]

-

Clark, C. R., et al. (1996). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Analytical Toxicology, 20(3), 153-162. Available at: [Link]

-

Shimadzu. (n.d.). Automatic Derivatization System for Phenethylamine Drugs. Retrieved from [Link]

Sources

- 1. p-Bromophenethylamine | C8H10BrN | CID 533915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Infrared Spectroscopy of 2-(3-Methoxy-4-bromophenyl)ethylamine

This guide provides a comprehensive analysis of the infrared (IR) spectroscopic profile of 2-(3-Methoxy-4-bromophenyl)ethylamine, a substituted phenethylamine of interest to researchers in drug discovery and development. By understanding the principles of infrared spectroscopy and the characteristic vibrational modes of this molecule's functional groups, scientists can effectively utilize this technique for structural elucidation and quality control.

Introduction: The Significance of Vibrational Spectroscopy in Pharmaceutical Analysis

Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules.[1][2][3] When a molecule is exposed to infrared radiation, its bonds vibrate at specific frequencies. These frequencies are dependent on the bond strength, the mass of the bonded atoms, and the overall molecular structure.[2] Consequently, an infrared spectrum provides a unique "molecular fingerprint," allowing for the identification of functional groups and the confirmation of molecular identity.[1][3]

For a molecule such as 2-(3-Methoxy-4-bromophenyl)ethylamine, which possesses a primary amine, an aromatic ring with methoxy and bromine substituents, and an ethyl chain, IR spectroscopy is an invaluable tool for confirming its synthesis and purity. Each of these functional groups exhibits characteristic absorption bands in the IR spectrum.

Below is a diagram illustrating the molecular structure of 2-(3-Methoxy-4-bromophenyl)ethylamine and the key functional groups that will be the focus of our spectroscopic analysis.

Caption: Molecular structure of 2-(3-Methoxy-4-bromophenyl)ethylamine with key functional groups highlighted.

Experimental Methodology: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is contingent on proper sample preparation and instrument operation. For a solid organic compound like 2-(3-Methoxy-4-bromophenyl)ethylamine, several methods are suitable.

Sample Preparation

The choice of sample preparation technique is critical for obtaining a high-quality spectrum. The primary goal is to have a sample concentration that allows for sufficient transmission of the infrared beam without causing detector saturation.

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy: This is a modern and highly convenient method for analyzing solid samples directly. A small amount of the solid is placed on the ATR crystal (commonly diamond), and pressure is applied to ensure good contact. The IR beam undergoes total internal reflection within the crystal, creating an evanescent wave that penetrates a few micrometers into the sample, resulting in an absorption spectrum.

Thin Solid Film Method: This technique involves dissolving a small amount of the solid (5-10 mg) in a few drops of a volatile solvent such as methylene chloride or acetone.[4] A drop of this solution is then placed on an IR-transparent salt plate (e.g., NaCl or KBr).[4] As the solvent evaporates, a thin film of the solid compound is deposited on the plate. This plate is then mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition

A Fourier Transform Infrared (FTIR) spectrometer is the instrument of choice for modern infrared spectroscopy. It utilizes a Michelson interferometer to acquire an interferogram, which is then mathematically converted into a spectrum via a Fourier transform.[5]

Typical Data Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) must be collected before running the sample spectrum.

The following diagram outlines the general workflow for acquiring an FTIR spectrum.

Caption: A generalized workflow for acquiring an FTIR spectrum of a solid sample.

Spectral Interpretation: Decoding the Vibrational Signature

The infrared spectrum of 2-(3-Methoxy-4-bromophenyl)ethylamine can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹). The former is characterized by absorptions from specific functional groups, while the latter contains complex vibrations that are unique to the molecule as a whole.

Predicted Infrared Spectrum

Detailed Band Assignments

The following table summarizes the expected characteristic vibrational modes for 2-(3-Methoxy-4-bromophenyl)ethylamine, with justifications based on established spectroscopic principles.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity & Characteristics |

| 3400-3250 | N-H Asymmetric & Symmetric Stretching | Primary Amine | Two distinct, medium-intensity, sharp to slightly broad peaks.[6] The presence of two peaks is a definitive indicator of a primary amine. |

| 3100-3000 | C-H Aromatic Stretching | Aromatic Ring | Multiple weak to medium, sharp peaks.[6] These appear at a slightly higher frequency than aliphatic C-H stretches. |

| 2950-2850 | C-H Aliphatic Stretching | Ethyl & Methyl Groups | Medium to strong, sharp peaks corresponding to the symmetric and asymmetric stretching of the CH₂ and CH₃ groups. |

| 1650-1580 | N-H Bending (Scissoring) | Primary Amine | Medium to strong, sharp to slightly broad peak.[6] This band can sometimes be obscured by aromatic C=C stretching vibrations. |

| 1600-1450 | C=C Aromatic Ring Stretching | Aromatic Ring | Two to four sharp peaks of variable intensity.[7][8] The substitution pattern influences the exact position and number of these bands. |

| 1250-1200 | C-O Aryl-Alkyl Ether Asymmetric Stretching | Methoxy Group | Strong, sharp peak. This is a very characteristic absorption for aromatic ethers. |

| 1050-1020 | C-O Aryl-Alkyl Ether Symmetric Stretching | Methoxy Group | Medium to strong, sharp peak. |

| 1250-1020 | C-N Aliphatic Amine Stretching | Ethylamine Group | Medium to weak intensity peak.[6] This can sometimes be difficult to assign definitively as it falls in the crowded fingerprint region. |

| 900-675 | C-H Aromatic Out-of-Plane Bending | Aromatic Ring | Strong, sharp peaks. The exact position is highly indicative of the substitution pattern on the benzene ring.[7][8] For a 1,2,4-trisubstituted ring, characteristic bands are expected. |

| 690-515 | C-Br Stretching | Bromo Group | Medium to strong peak in the lower frequency region of the spectrum. The presence of this band confirms the bromination of the aromatic ring. |

Conclusion: A Versatile Tool for Structural Verification

The infrared spectrum of 2-(3-Methoxy-4-bromophenyl)ethylamine provides a wealth of information that is crucial for its identification and characterization. By carefully analyzing the key absorption bands in the functional group and fingerprint regions, researchers can confirm the presence of the primary amine, the substituted aromatic ring, the methoxy ether, and the bromo substituent. This makes FTIR spectroscopy an indispensable technique in the synthesis and quality control of this and other related pharmaceutical compounds. The principles and methodologies outlined in this guide provide a robust framework for the successful application of this analytical technique.

References

-

Master Organic Chemistry. (2016, November 29). IR Spectroscopy: 4 Practice Problems. Retrieved from [Link]

-

LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

-

Oregon State University. (2013, January 26). FTIR instrumentation and theory. Retrieved from [Link]

-

Michigan State University Department of Chemistry. Principles of FTIR Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. Ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of California, Irvine. 5.3.2 Benzene and its derivatives. Retrieved from [Link]

-

University of Wisconsin-Madison Libraries. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

National Institute of Standards and Technology. 2-(2-Methoxyphenyl)ethylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

University of Colorado Boulder, Department of Chemistry. Infrared Absorption Spectroscopy. Retrieved from [Link]

-

PhotoMetrics, Inc. Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

National Institute of Standards and Technology. Ethanamine, 2-methoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Bioregistry. Spectral Database for Organic Compounds. Retrieved from [Link]

-

Spectroscopy Online. (2016, March 1). Group Wavenumbers and an Introduction to the Spectroscopy of Benzene Rings. Retrieved from [Link]

-

National Institute of Standards and Technology. 2-(4-Acetyl-5-acetoxy-2-methoxyphenyl)ethylamine, N-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (E)-4-(3-Bromophenyl)-but-3-en-2-one. In NIST Chemistry WebBook. Retrieved from [Link]

-

SUDMED MS. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

AIST. Introduction to the Spectral Data Base (SDBS). Retrieved from [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

PubChem. p-Bromophenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 3-Methoxyphenethylamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. FTIR instrumentation and theory [sites.science.oregonstate.edu]

- 2. jascoinc.com [jascoinc.com]

- 3. photometrics.net [photometrics.net]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 2-(3-Methoxy-4-bromophenyl)ethylamine

Foreword: Charting the Unexplored Territory of a Novel Phenethylamine

The landscape of neuropharmacology is in a perpetual state of expansion, driven by the synthesis and characterization of novel molecular entities. Among these, phenethylamines represent a vast and structurally diverse class of compounds with profound effects on the central nervous system.[1] This guide focuses on a lesser-known derivative, 2-(3-Methoxy-4-bromophenyl)ethylamine, a compound whose specific biological activities and mechanism of action remain largely uncharacterized in peer-reviewed literature. The structural similarity to well-documented psychoactive compounds, however, provides a logical foundation upon which to build a series of testable hypotheses.

This document is intended for researchers, scientists, and drug development professionals. It eschews a conventional template to present a bespoke, logic-driven framework for elucidating the pharmacological profile of this compound. We will proceed from foundational principles of structure-activity relationships to propose a comprehensive, multi-tiered experimental strategy. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed step is part of a self-validating system designed to yield robust and interpretable data.

I. Molecular Architecture and Mechanistic Postulates

The structure of 2-(3-Methoxy-4-bromophenyl)ethylamine—a phenethylamine backbone with methoxy and bromine substitutions at the 3 and 4 positions of the phenyl ring, respectively—is our primary clue to its potential biological targets. This substitution pattern bears resemblance to several classes of neuroactive compounds, leading to three primary hypotheses regarding its mechanism of action.

Hypothesis 1: Serotonergic Activity, with a Focus on the 5-HT₂ Receptor Subfamily

The 2,5-dimethoxy substitution pattern is a hallmark of the "2C" family of psychedelic phenethylamines, which are potent agonists or partial agonists at the serotonin 5-HT₂A receptor.[2] While our compound of interest has a 3-methoxy-4-bromo substitution, the presence of a halogen at the 4-position is also a key feature of potent 5-HT₂A agonists like 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[2][3] It is therefore highly probable that 2-(3-Methoxy-4-bromophenyl)ethylamine interacts with 5-HT₂ receptors.

Hypothesis 2: Dopaminergic Modulation, Particularly at D₂-like Receptors

Phenethylamines are the parent structure of dopamine, and various substitutions can confer affinity for dopamine receptors.[4][5] The specific arrangement of substituents on the phenyl ring can influence selectivity for D₁-like versus D₂-like receptors. Given the role of dopamine systems in reward, motivation, and motor control, any interaction with these receptors would have significant physiological consequences.

Hypothesis 3: Trace Amine-Associated Receptor 1 (TAAR1) Agonism

TAAR1 is a G-protein coupled receptor that responds to endogenous trace amines, a class that includes phenethylamine itself.[6][7] TAAR1 agonists are a novel class of drugs being investigated for the treatment of psychosis and other neuropsychiatric disorders, as they can modulate dopamine and glutamate neurotransmission without directly blocking D₂ receptors.[6][8][9] The phenethylamine core of our compound makes TAAR1 a plausible and compelling target.

The following sections will detail the experimental workflows designed to systematically investigate these three primary hypotheses.

II. A Phased Experimental Approach to Mechanistic Elucidation

We propose a three-phase experimental plan, progressing from initial screening and target identification to in-depth functional characterization and in-vivo validation.

Phase 1: Target Identification and Affinity Profiling

The initial step is to determine which of our hypothesized receptors the compound binds to and with what affinity. This will be achieved through a series of competitive radioligand binding assays.

Experimental Protocol: Radioligand Binding Assays

-

Cell Culture and Membrane Preparation:

-

Culture cell lines stably expressing the human recombinant receptors of interest (e.g., HEK293 cells expressing 5-HT₂A, 5-HT₂C, D₂, or TAAR1).

-

Harvest cells and prepare crude membrane fractions by homogenization and centrifugation. Protein concentration of the membrane preparations should be determined using a standard assay (e.g., Bradford).

-

-

Binding Assay:

-

In a 96-well plate, incubate the cell membrane preparations with a specific radioligand for each receptor target (e.g., [³H]ketanserin for 5-HT₂A, [³H]spiperone for D₂, a suitable radiolabeled agonist for TAAR1).

-

Add increasing concentrations of the unlabeled test compound, 2-(3-Methoxy-4-bromophenyl)ethylamine, to compete with the radioligand for binding.

-

Incubate to allow the binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

-

Quantify the radioactivity trapped on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ (the concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (Kᵢ) for the test compound using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

-

Data Presentation: Predicted Binding Affinities (Kᵢ, nM)

| Target Receptor | Radioligand | Predicted Kᵢ of 2-(3-Methoxy-4-bromophenyl)ethylamine (Hypothetical) |

| 5-HT₂A | [³H]ketanserin | 50 - 500 nM |

| 5-HT₂C | [³H]mesulergine | 100 - 1000 nM |

| D₂ | [³H]spiperone | > 1000 nM |

| TAAR1 | [³H]... | 50 - 750 nM |

This table presents hypothetical data to illustrate the expected output. A lower Kᵢ value indicates higher binding affinity.

Workflow Diagram: Phase 1

Caption: Workflow for identifying primary molecular targets.

Phase 2: Functional Characterization of Primary Targets

Once high-affinity targets are identified in Phase 1, the next crucial step is to determine the functional consequence of this binding. Is the compound an agonist, antagonist, or inverse agonist? This will be assessed using in-vitro functional assays.

Experimental Protocol: Gq-Coupled Receptor Activation (for 5-HT₂A/₂C)

-

Cell Culture: Use cells expressing the receptor of interest (e.g., 5-HT₂A) that also endogenously or recombinantly express a calcium-sensitive fluorescent dye (e.g., Fluo-4) or a genetically encoded calcium indicator.

-

Assay Procedure:

-

Plate cells in a 96-well plate.

-

Add increasing concentrations of 2-(3-Methoxy-4-bromophenyl)ethylamine.

-

Measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

-

Data Analysis:

-

Plot the fluorescence change against the logarithm of the drug concentration.

-

Determine the EC₅₀ (concentration for 50% of maximal response) and the Eₘₐₓ (maximal effect) relative to a known full agonist (e.g., serotonin).

-

Experimental Protocol: Gi/Gs-Coupled Receptor Activation (for D₂/TAAR1)

-

Cell Culture: Use cells expressing the receptor of interest (e.g., D₂ or TAAR1).

-

cAMP Assay:

-

Pre-treat cells with forskolin to stimulate adenylyl cyclase and elevate intracellular cAMP levels.

-

Add increasing concentrations of 2-(3-Methoxy-4-bromophenyl)ethylamine.

-

Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF or ELISA-based).

-

-

Data Analysis:

-

For Gi-coupled receptors (like D₂), an agonist will decrease cAMP levels. For Gs-coupled receptors (like TAAR1), an agonist will increase cAMP levels.

-

Calculate EC₅₀ and Eₘₐₓ values.

-

Data Presentation: Predicted Functional Activity (Hypothetical)

| Target Receptor | Assay Type | Predicted Activity | EC₅₀ (nM) | Eₘₐₓ (%) |

| 5-HT₂A | Calcium Flux | Partial Agonist | 150 | 65% |

| 5-HT₂C | Calcium Flux | Partial Agonist | 400 | 50% |

| TAAR1 | cAMP Accumulation | Agonist | 250 | 80% |

Eₘₐₓ is relative to the response of a known full agonist for that receptor.

Signaling Pathway Diagram: Hypothesized 5-HT₂A and TAAR1 Activation

Caption: Hypothesized intracellular signaling cascades.

Phase 3: In-Vivo Pharmacodynamic and Behavioral Profiling

After establishing an in-vitro profile, the final phase is to assess the compound's effects in a living organism. This will help to validate the in-vitro findings and understand the integrated physiological and behavioral outcomes.

Experimental Protocol: Head-Twitch Response (HTR) in Rodents

The head-twitch response in mice is a classic behavioral assay predictive of 5-HT₂A receptor agonism and hallucinogenic potential in humans.[10]

-

Animals: Use male C57BL/6J mice.

-

Drug Administration: Administer various doses of 2-(3-Methoxy-4-bromophenyl)ethylamine via intraperitoneal (IP) injection. Include a vehicle control group.

-

Observation: Place mice in individual observation chambers and record the number of head twitches over a 30-minute period, starting 10 minutes after injection.

-

Antagonist Challenge (Validation): To confirm the involvement of the 5-HT₂A receptor, pre-treat a separate cohort of animals with a selective 5-HT₂A antagonist (e.g., ketanserin) before administering the test compound. A significant reduction in HTR would confirm that the effect is mediated by the 5-HT₂A receptor.

Experimental Protocol: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is disrupted in schizophrenia and can be modulated by dopaminergic and serotonergic drugs.[11]

-

Animals: Use male Sprague-Dawley rats.

-

Apparatus: Use a startle response system that can deliver a loud acoustic stimulus (the pulse) preceded by a weaker, non-startling stimulus (the prepulse).

-

Procedure: After drug administration, place the rats in the startle chambers. Measure the startle response to the pulse alone and to the pulse when it is preceded by the prepulse.

-

Data Analysis: Calculate the percentage of PPI: %PPI = 100 - [ (Startle response with prepulse / Startle response with pulse alone) x 100 ]. Agonists at 5-HT₂A or D₂ receptors can disrupt PPI.

III. Synthesis, Interpretation, and Future Directions

The data generated from this comprehensive, multi-phase investigation will allow for a robust characterization of the mechanism of action of 2-(3-Methoxy-4-bromophenyl)ethylamine.

-

If the compound demonstrates high affinity and partial agonism at 5-HT₂A receptors, coupled with a positive head-twitch response , it would strongly suggest a profile similar to classic psychedelic phenethylamines.

-

If TAAR1 agonism is identified as a primary mechanism , this would place the compound in a novel class of potential therapeutics for psychiatric disorders, warranting further investigation into its effects on dopamine system modulation.[12]

-

A lack of significant activity at any of these primary targets would indicate that its mechanism of action lies elsewhere, necessitating broader screening against a wider panel of CNS receptors and transporters.

This guide provides a rigorous and logical roadmap for moving 2-(3-Methoxy-4-bromophenyl)ethylamine from a chemical novelty to a pharmacologically characterized entity. The insights gained will not only elucidate the specific properties of this molecule but will also contribute to the broader understanding of structure-activity relationships within the fascinating class of phenethylamines.

References

-

N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

-

Clifford, J. J., et al. (2004). Ethologically based resolution of D2-like dopamine receptor agonist-versus antagonist-induced behavioral topography in dopamine- and adenosine 3',5'-monophosphate-regulated phosphoprotein of 32 kDa "knockout" mutants congenic on the C57BL/6 genetic background. Journal of Pharmacology and Experimental Therapeutics, 309(2), 849-861. Retrieved January 24, 2026, from [Link]

- Pacher, P., et al. (2003). Process for preparation of α-hydroxycarboxylic acid amides. Google Patents.

-

Glatfelter, G. C., et al. (2022). Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers in Pharmacology, 13, 1045933. Retrieved January 24, 2026, from [Link]

-

2C-B-FLY. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Cignarella, G., et al. (1993). Synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and N-substituted derivatives. Journal of Medicinal Chemistry, 36(13), 1802-1806. Retrieved January 24, 2026, from [Link]

-

Horska, K., et al. (2023). Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. Behavioural Brain Research, 444, 114352. Retrieved January 24, 2026, from [Link]

-

Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. (2022). In CADTH Horizon Scan. Canadian Agency for Drugs and Technologies in Health. Retrieved January 24, 2026, from [Link]

-

Mishra, A., et al. (2024). Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology, 15, 1485077. Retrieved January 24, 2026, from [Link]

-

Son, G., et al. (2017). (E)-2-Methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) Phenol Ameliorates LPS-Mediated Memory Impairment by Inhibition of STAT3 Pathway. Frontiers in Molecular Neuroscience, 10, 41. Retrieved January 24, 2026, from [Link]

-

Papaseit, E., et al. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in Pharmacology, 9, 232. Retrieved January 24, 2026, from [Link]

-

Glennon, R. A., et al. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294-299. Retrieved January 24, 2026, from [Link]

-

Syed, A., & Sial, O. K. (2022). Trace Amine-Associated Receptor 1 (TAAR1): Molecular and Clinical Insights for the Treatment of Schizophrenia and Related Comorbidities. ACS Pharmacology & Translational Science, 5(3), 163-176. Retrieved January 24, 2026, from [Link]

-

Luethi, D., et al. (2018). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 9, 1113. Retrieved January 24, 2026, from [Link]

-

Schloeder, V. V., et al. (2021). Evidence for Protein–Protein Interaction between Dopamine Receptors and the G Protein-Coupled Receptor 143. International Journal of Molecular Sciences, 22(15), 8295. Retrieved January 24, 2026, from [Link]

-

2C-B. (n.d.). In Wikipedia. Retrieved January 24, 2026, from [Link]

-

Wallach, J., et al. (2016). Extensive Rigid Analogue Design Maps the Binding Conformation of Potent N-Benzylphenethylamine 5-HT2A Serotonin Receptor Agonist Ligands. Journal of Medicinal Chemistry, 59(22), 10146-10162. Retrieved January 24, 2026, from [Link]

-

Ulotaront (SEP‐363856) is a trace amine–associated receptor 1 (TAAR1) agonist... (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

-

Glennon, R. A. (2001). Serotonin Receptor Subtypes and Ligands. In ACNP. Retrieved January 24, 2026, from [Link]

- Process for producing N-methyl-2(3,4 dimethoxyphenyl)-ethylamine. (1998). Google Patents.

-

Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. (1980). Serotonin Receptor Affinities of Psychoactive Phenalkylamine Analogues. Journal of Medicinal Chemistry, 23(3), 294-299. Retrieved January 24, 2026, from [Link]

-

Latypova, A., et al. (2022). Discovery and In Vivo Efficacy of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 4-(2-Aminoethyl)-N-(3,5-dimethylphenyl)piperidine-1-carboxamide Hydrochloride (AP163) for the Treatment of Psychotic Disorders. Pharmaceuticals, 15(10), 1217. Retrieved January 24, 2026, from [Link]

-

Kaul, G., et al. (2014). 3-[1-(4-Bromophenyl)ethoxy]-2,2,5-trimethyl-4-phenyl-3-azahexane. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 12), o1292. Retrieved January 24, 2026, from [Link]

-

Moruno-Manchon, J. F., et al. (2022). Role of dopamine receptor heteromerization in preclinical models of addiction and other psychiatric disorders. Open Exploration, 2, 1-20. Retrieved January 24, 2026, from [Link]

-

London, E. D., et al. (2025). Dopamine D2/D3 receptor availability and working memory in stimulant use disorder. Substance Use & Misuse, 60(2), 241-250. Retrieved January 24, 2026, from [Link]

-

1-(3-Ethoxy-4-methoxy-phenyl)-2-methanesulfonyl-ethylamine. (n.d.). PubChem. Retrieved January 24, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. 2C-B - Wikipedia [en.wikipedia.org]

- 3. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ethologically based resolution of D2-like dopamine receptor agonist-versus antagonist-induced behavioral topography in dopamine- and adenosine 3',5'-monophosphate-regulated phosphoprotein of 32 kDa "knockout" mutants congenic on the C57BL/6 genetic background - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and dopamine receptor affinities of 2-(4-fluoro-3- hydroxyphenyl)ethylamine and N-substituted derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trace Amine-Associated Receptor 1 Agonists for Schizophrenia - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Frontiers | Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment [frontiersin.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Acute Pharmacological Effects of 2C-B in Humans: An Observational Study [frontiersin.org]

- 11. Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(3-Methoxy-4-bromophenyl)ethylamine: A Putative Neuromodulatory Agent and Synthetic Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-methoxy-4-bromophenyl)ethylamine, a research chemical with potential applications in neuroscience and medicinal chemistry. While direct research on this specific molecule is limited, its structural similarity to a well-established class of psychoactive compounds, the phenethylamines, suggests it may serve as a valuable tool for investigating neuronal pathways and as a key intermediate in the synthesis of novel drug candidates. This document will explore its chemical and physical properties, propose a viable synthetic route, discuss its potential pharmacological profile based on structure-activity relationships of analogous compounds, and outline standard analytical and safety protocols.

Introduction: Unveiling a Potential Neuromodulator

The phenethylamine scaffold is a cornerstone in neuropharmacology, forming the backbone of numerous endogenous neurotransmitters like dopamine and norepinephrine, as well as a vast array of synthetic psychoactive substances.[1][2] The precise modulation of neuronal signaling by targeting specific receptor subtypes is a critical goal in the development of treatments for a range of neurological and psychiatric disorders.[1] Substituted phenethylamines, in particular, offer a rich chemical space for exploring the structure-activity relationships that govern receptor affinity and functional activity.[3][4]

2-(3-Methoxy-4-bromophenyl)ethylamine is a substituted phenethylamine that has emerged as a research chemical. While its specific biological activity has not been extensively characterized in publicly available literature, its structural features—a methoxy group at the 3-position and a bromine atom at the 4-position of the phenyl ring—suggest a potential interaction with serotonergic and dopaminergic systems.[4][5] This guide aims to provide a detailed technical overview of this compound, drawing upon established knowledge of related phenethylamines to infer its properties and potential research applications.

Chemical and Physical Properties

Based on supplier information and data from structurally similar compounds, the following properties can be attributed to 2-(3-methoxy-4-bromophenyl)ethylamine.

| Property | Value | Source |

| CAS Number | 113081-51-9 | [1] |

| Molecular Formula | C₉H₁₂BrNO | Inferred |

| Molecular Weight | 230.10 g/mol | Inferred |

| Appearance | White powder | [1] |